

# Inz-1's therapeutic potential for rare mineralization disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Inz-1    |           |
| Cat. No.:            | B1672008 | Get Quote |

An In-depth Technical Guide on the Therapeutic Potential of INZ-701 for Rare Mineralization Disorders

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme replacement therapy being developed by Inozyme Pharma.[1][2] It is engineered to address the underlying cause of several rare, life-threatening mineralization disorders characterized by deficiencies in the PPi-Adenosine pathway. The primary targets for INZ-701 are ENPP1 Deficiency and ABCC6 Deficiency, genetic disorders that lead to low levels of plasma inorganic pyrophosphate (PPi), a critical inhibitor of calcification.[1][3][4] By replacing the deficient enzyme activity, INZ-701 aims to restore PPi levels, thereby preventing pathological soft tissue calcification while promoting normal bone mineralization.[5] Preclinical and clinical data have demonstrated INZ-701's potential to normalize PPi levels, reduce calcification, and improve key clinical biomarkers and outcomes in affected patients.[3][6][7]

# Pathophysiology of ENPP1 and ABCC6 Deficiencies

ENPP1 and ABCC6 are key proteins in a critical mineralization pathway. The ABCC6 protein, a transporter primarily in the liver, facilitates the release of ATP into the extracellular space.[8] The ENPP1 enzyme then hydrolyzes this extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3]



- Inorganic Pyrophosphate (PPi): A potent endogenous inhibitor of hydroxyapatite crystal formation and deposition. Low extracellular levels of PPi lead to pathological calcification of soft tissues, including arteries, skin, and joints.[9]
- Adenosine: Plays a role in controlling intimal proliferation (the overgrowth of smooth muscle cells inside blood vessels).[10]

Mutations in the ENPP1 or ABCC6 genes disrupt this pathway, leading to critically low levels of PPi.[3]

- ENPP1 Deficiency: Caused by inactivating mutations in the ENPP1 gene.[7] It manifests as two primary conditions:
  - Generalized Arterial Calcification of Infancy (GACI): A severe condition with extensive arterial calcification, leading to heart failure and approximately 50% mortality within the first six months of life.[7][11][12]
  - Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Affects survivors of GACI and is characterized by rickets, osteomalacia (soft bones), bone pain, and mobility issues.[12][13]
- ABCC6 Deficiency: Caused by mutations in the ABCC6 gene.[14] It typically manifests as:
  - Pseudoxanthoma Elasticum (PXE): A progressive disorder causing calcification of elastic fibers in the skin, eyes, and cardiovascular system.[6][14]
  - Can also cause a severe infantile form that clinically resembles GACI.[15]

#### **INZ-701 Mechanism of Action**

INZ-701 is a recombinant soluble version of the ENPP1 enzyme fused to the Fc fragment of an IgG1 antibody.[2][16] This fusion enhances the protein's half-life in circulation.[17] Administered subcutaneously, INZ-701 circulates throughout the body, acting as a replacement for the deficient native ENPP1 enzyme.[3][17] It cleaves extracellular ATP to generate PPi and AMP, directly addressing the core biochemical defect in these disorders.[3] The goal is to elevate PPi to physiological levels, thereby inhibiting ectopic calcification and normalizing bone metabolism.[5]





Click to download full resolution via product page

Caption: INZ-701 Mechanism of Action.

## **Preclinical Evidence**

Preclinical studies in mouse models of mineralization disorders provided the foundational proof-of-concept for INZ-701.

## **Experimental Protocol: Abcc6-/- Mouse Model Study**

A key study utilized the Abcc6-/- mouse, a well-established model for PXE that exhibits progressive ectopic calcification.[6]



- Animal Model: Abcc6-/- mice, which develop ectopic calcification starting around 5-6 weeks of age.[15]
- Study Groups: Mice were divided into treatment groups receiving INZ-701 and a control group receiving a vehicle.
- Dosing: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10 mg/kg.[6]
- Treatment Duration: Treatment was administered for 2 or 8 weeks, starting at 6 weeks of age.[6]
- Primary Endpoints:
  - Measurement of steady-state plasma ENPP1 activity and PPi levels.[6]
  - Histopathological examination and quantification of calcium content in the muzzle skin, a biomarker for calcification in this model.



Click to download full resolution via product page

Caption: Preclinical Experimental Workflow.

#### **Preclinical Results**

The preclinical studies demonstrated that INZ-701 could successfully address the biochemical defect and prevent disease manifestations in the animal model.



| Parameter                    | Vehicle<br>Control        | INZ-701 (2<br>mg/kg)  | INZ-701 (10<br>mg/kg) | Outcome                                                  | Source |
|------------------------------|---------------------------|-----------------------|-----------------------|----------------------------------------------------------|--------|
| Plasma<br>ENPP1<br>Activity  | Background<br>levels      | Increased             | Increased             | Dose-<br>dependent<br>increase in<br>enzyme<br>activity. | [6]    |
| Plasma PPi<br>Levels         | Baseline low              | Increased             | Increased             | Restoration of PPi levels.                               | [6]    |
| Muzzle Skin<br>Calcification | Progressive calcification | Significantly reduced | Significantly reduced | Prevention of soft tissue calcification.                 | [6]    |

These promising results, showing that INZ-701 increased plasma PPi and prevented soft tissue calcification, supported its advancement into clinical trials for both ENPP1 and ABCC6 deficiencies.[1][5]

# **Clinical Development and Data**

INZ-701 has been evaluated in multiple clinical trials across different patient populations, including infants, children, and adults with ENPP1 and ABCC6 deficiencies.[18]

# Experimental Protocol: Phase 1/2 Study in Adults with ENPP1 Deficiency (NCT04686175)

- Study Design: A multicenter, open-label, multiple ascending dose study.[7]
- Patient Population: Nine adult patients with confirmed genetic variants in ENPP1 and baseline plasma PPi levels below 1300 nM.[7]
- Dose Cohorts: Patients were enrolled in three dose-escalation cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[7]
- Dosing Regimen: INZ-701 was administered subcutaneously, initially on Day 1, and then twice weekly from Day 8 through the 48-week study period.[7]



- Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of INZ-701.[14]
- Exploratory Endpoints: Assessment of bone and mineral metabolism biomarkers (PPi, FGF-23, serum phosphate), bone mineral density (DEXA), and functional outcomes (e.g., 6-Minute Walk Test).[7]





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

# **Clinical Efficacy Data**

Table 1: Results from Phase 1/2 Study in Adults with ENPP1 Deficiency (48 Weeks)

| Parameter                     | Baseline<br>(Mean ± SD) | Post-<br>Treatment<br>(Mean ± SD)   | Outcome                                             | Source |
|-------------------------------|-------------------------|-------------------------------------|-----------------------------------------------------|--------|
| Plasma PPi                    | 426 ± 407 nM            | 1299-1356 nM<br>(across<br>cohorts) | Rapid and sustained increase into the normal range. | [7]    |
| FGF-23                        | N/A                     | -22 pg/mL (mean<br>change)          | Improvement in phosphate metabolism biomarker.      | [7]    |
| Serum<br>Phosphate            | N/A                     | +0.18 mg/dL<br>(mean change)        | Improvement in phosphate levels.                    | [7]    |
| Spine Bone<br>Mineral Density | N/A                     | Improved                            | Indication of bone healing.                         | [7]    |

| 6-Minute Walk Test (% Predicted) | Cohort 1: 76.7%Cohort 2: 52.2% | Cohort 1: 85.0%Cohort 2: 79.0% | Trend towards improved functional performance. |[7] |

Table 2: Interim Results from Studies in Infants & Young Children with ENPP1 Deficiency (ENERGY 1 & EAP)



| Parameter                 | Historical<br>Control/Baseli<br>ne | INZ-701<br>Treatment                          | Outcome                                            | Source   |
|---------------------------|------------------------------------|-----------------------------------------------|----------------------------------------------------|----------|
| First-Year<br>Survival    | ~50%                               | 80%                                           | Improved<br>survival rate.                         | [19][20] |
| Arterial<br>Calcification | Progressive                        | Reductions or stabilization in all survivors. | Halting or reversal of pathological calcification. | [19][20] |
| Heart Function<br>(LVEF)  | At risk of decline                 | Stabilization or improvement.                 | Improved cardiovascular status.                    | [20]     |

| Rickets | Expected development | No radiographic evidence in at-risk patients. | Potential prevention of skeletal disease. |[19] |

Table 3: Results from Phase 1/2 Study in Adults with ABCC6 Deficiency (PXE)

| Parameter             | Baseline | Post-<br>Treatment                     | Outcome                                             | Source  |
|-----------------------|----------|----------------------------------------|-----------------------------------------------------|---------|
| Plasma PPi            | Low      | Normalized at the highest dose cohort. | PPi levels<br>restored to the<br>normal range.      | [3][20] |
| Vascular<br>Pathology | N/A      | Improvements observed.                 | Positive changes in carotid intima-media thickness. | [3][20] |

| Retinal Pathology | N/A | Improvements observed. | Thickening of the choroid layer, improving visual function. |[3][20] |

Table 4: Interim Results from Phase 3 Study in Children with ENPP1 Deficiency (ENERGY 3)



| Parameter<br>(Mean Change<br>from Baseline) | INZ-701 Group | Conventional<br>Treatment<br>Group | Outcome                                            | Source |
|---------------------------------------------|---------------|------------------------------------|----------------------------------------------------|--------|
| Serum<br>Phosphate<br>(Week 13)             | +8.2%         | -0.04%                             | Suggests positive impact on phosphate homeostasis. | [21]   |
| Serum<br>Phosphate<br>(Week 26)             | +6.8%         | -5.5%                              | Sustained improvement compared to control.         | [21]   |

| Serum Phosphate (Week 39) | +12.1% | -9.0% | Increasing separation from control over time. |[21] |

# **Safety and Tolerability Data**

Across all clinical trials, INZ-701 has demonstrated a favorable safety and tolerability profile.[7] [17]



| Finding                                         | Description                                                                                                                                                                                                                                                    | Source       |
|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Adverse Events (AEs)                            | Generally well-tolerated with no drug-related serious or severe adverse events reported in adult or infant studies.                                                                                                                                            | [7][20][22]  |
| Most Common AEs                                 | Mild to moderate injection site reactions (e.g., discoloration, discomfort, erythema) were the most frequently reported related AEs.                                                                                                                           | [17][22]     |
| Immunogenicity (Anti-Drug<br>Antibodies - ADAs) | Low titers of non-neutralizing ADAs were observed in a majority of adult patients, often transiently, with no impact on efficacy.                                                                                                                              | [7][22]      |
| Immunogenicity in Pediatrics                    | In pediatric patients, most had undetectable or low-titer ADA responses. Some infants and two pediatric patients developed higher-titer responses which affected PK/PD, but clinical benefit was still observed. ADAs were not associated with adverse events. | [19][20][21] |

## **Conclusion and Future Directions**

INZ-701 represents a targeted and promising therapeutic approach for rare mineralization disorders stemming from ENPP1 and ABCC6 deficiencies. As an enzyme replacement therapy, it directly addresses the fundamental biochemical defect by restoring PPi levels.

Key Findings:



- Biochemical Correction: INZ-701 consistently demonstrates a rapid, significant, and sustained increase in plasma PPi levels in patients with both ENPP1 and ABCC6 deficiencies.[3][7][9]
- Clinical Potential: Data indicate a strong potential to halt or reverse key disease manifestations, including improving survival in infants with GACI, reducing vascular and soft tissue calcification, and improving bone health and functional outcomes.[7][19][20]
- Favorable Safety: The therapy has been generally well-tolerated across multiple studies and age groups.[7][17]

The ongoing pivotal Phase 3 trials in pediatric patients with ENPP1 deficiency (ENERGY 3) and planned trials in children with ABCC6 deficiency (ASPIRE) will be critical in confirming these benefits and paving the way for potential regulatory approval.[4][20] If successful, INZ-701 could become the first approved therapy to treat the root cause of these devastating conditions, offering a significant paradigm shift in the management of rare mineralization disorders.[1][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is INZ-701 used for? [synapse.patsnap.com]
- 2. INZ 701 AdisInsight [adisinsight.springer.com]
- 3. checkrare.com [checkrare.com]
- 4. Inozyme to run Phase III trial of INZ-701 in paediatric ABCC6 deficiency [clinicaltrialsarena.com]
- 5. hcplive.com [hcplive.com]
- 6. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/mouse model of pseudoxanthoma elasticum PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel treatment for PXE: Recombinant ENPP1 enzyme therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. checkrare.com [checkrare.com]
- 10. Inozyme Pharma Announces Positive Interim Data for INZ-701 [globenewswire.com]
- 11. youtube.com [youtube.com]
- 12. hcplive.com [hcplive.com]
- 13. Inozyme's INZ-701 shows promise for rare disease ENPP1 deficiency | BioWorld [bioworld.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/-mouse model of pseudoxanthoma elasticum PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. youtube.com [youtube.com]
- 18. gaciglobal.org [gaciglobal.org]
- 19. contemporarypediatrics.com [contemporarypediatrics.com]
- 20. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates BioSpace [biospace.com]
- 21. contemporarypediatrics.com [contemporarypediatrics.com]
- 22. Inozyme Pharma Announces Positive Interim Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ENPP1 Deficiency and ABCC6 Deficiency (PXE) - BioSpace [biospace.com]
- To cite this document: BenchChem. [Inz-1's therapeutic potential for rare mineralization disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672008#inz-1-s-therapeutic-potential-for-rare-mineralization-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com